molecular formula C5H8OS B13547332 1-(Methylsulfanyl)but-3-en-2-one

1-(Methylsulfanyl)but-3-en-2-one

Cat. No.: B13547332
M. Wt: 116.18 g/mol
InChI Key: OKFZUFDPRVYSEI-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the methylthiol on the butenone.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butenones.

Scientific Research Applications

1-(Methylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)propanal
  • 4-(Methylsulfanyl)butan-2-one
  • 2-(Methylsulfanyl)ethanol

Comparison: 1-(Methylsulfanyl)but-3-en-2-one is unique due to its butenone backbone, which imparts distinct chemical reactivity compared to similar compounds with different carbon chain lengths or functional groups. Its specific structure allows for unique interactions in chemical and biological systems.

Properties

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

1-methylsulfanylbut-3-en-2-one

InChI

InChI=1S/C5H8OS/c1-3-5(6)4-7-2/h3H,1,4H2,2H3

InChI Key

OKFZUFDPRVYSEI-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C=C

Origin of Product

United States

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